molecular formula C23H18O2 B14638693 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester CAS No. 53342-33-9

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester

Katalognummer: B14638693
CAS-Nummer: 53342-33-9
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: GAQWKBUXUWWPGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific fields.

Vorbereitungsmethoden

The synthesis of 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester typically involves the esterification of 2-naphthaleneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of naphthalene.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted naphthalene compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester can be compared with other similar compounds such as:

    1-Naphthaleneacetic acid: Another naphthalene derivative with similar chemical properties but different applications.

    2-Naphthylacetic acid: A closely related compound with similar structure and reactivity.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

53342-33-9

Molekularformel

C23H18O2

Molekulargewicht

326.4 g/mol

IUPAC-Name

naphthalen-2-ylmethyl 2-naphthalen-2-ylacetate

InChI

InChI=1S/C23H18O2/c24-23(15-17-9-11-19-5-1-3-7-21(19)13-17)25-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2

InChI-Schlüssel

GAQWKBUXUWWPGF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)OCC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.